molecular formula C10H20ClNO3S B13616796 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride

1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride

Katalognummer: B13616796
Molekulargewicht: 269.79 g/mol
InChI-Schlüssel: OSXVAVDADMYJBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H20ClNO3S and a molecular weight of 269.79 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxypropyl group substituted with a methyl(propan-2-yl)amino group. It is used in various scientific research applications due to its unique structural and chemical properties.

Vorbereitungsmethoden

The synthesis of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 2-hydroxy-3-[methyl(propan-2-yl)amino]propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity . This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects. The hydroxypropyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Eigenschaften

Molekularformel

C10H20ClNO3S

Molekulargewicht

269.79 g/mol

IUPAC-Name

1-[2-hydroxy-3-[methyl(propan-2-yl)amino]propyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H20ClNO3S/c1-8(2)12(3)7-9(13)6-10(4-5-10)16(11,14)15/h8-9,13H,4-7H2,1-3H3

InChI-Schlüssel

OSXVAVDADMYJBZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)CC(CC1(CC1)S(=O)(=O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.